(2R)-2-(Fmoc-amino)dodecanoic acid
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Overview
Description
(2R)-2-(Fmoc-amino)dodecanoic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of a dodecanoic acid. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Fmoc-amino)dodecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting dodecanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(Fmoc-amino)dodecanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Free amino acids or peptides.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(Fmoc-amino)dodecanoic acid is used as a building block for the synthesis of peptides and proteins. Its Fmoc group protects the amino group during peptide bond formation, ensuring the correct sequence of amino acids.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and biomaterials.
Medicine: In medicine, this compound is used in the synthesis of peptide therapeutics. These peptides can act as hormones, enzymes, or signaling molecules, playing crucial roles in various physiological processes.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of (2R)-2-(Fmoc-amino)dodecanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amino group for further reactions.
Comparison with Similar Compounds
- (2R)-2-(Fmoc-amino)undecanoic acid
- (2R)-2-(Fmoc-amino)octanoic acid
- (2R)-2-(Fmoc-amino)hexanoic acid
Comparison: (2R)-2-(Fmoc-amino)dodecanoic acid is unique due to its longer carbon chain compared to similar compounds like (2R)-2-(Fmoc-amino)undecanoic acid and (2R)-2-(Fmoc-amino)octanoic acid. This longer chain can influence the hydrophobicity and self-assembly properties of the compound, making it suitable for specific applications in materials science and drug delivery.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKLCPVASBFKI-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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